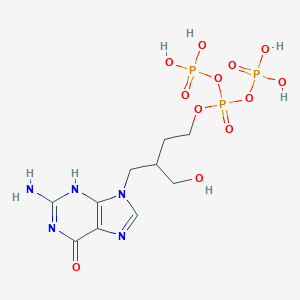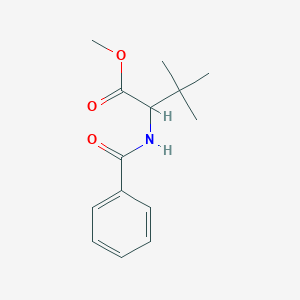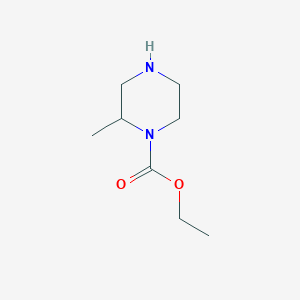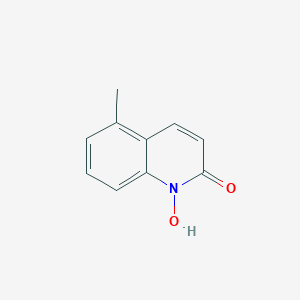
1-Hydroxy-5-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-5-methylquinolin-2(1H)-one, also known as 5-Hydroxy-2-methylquinolin-1(2H)-one, is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol. This compound has gained attention due to its various applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-Hydroxy-5-methylquinolin-2(1H)-one is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting the enzyme DNA gyrase, which is involved in DNA replication. It has also been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Hydroxy-5-methylquinolin-2(1H)-one has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help in the prevention of oxidative stress-related diseases. It has also been found to possess hepatoprotective activity, which can protect the liver from damage caused by various toxins. Additionally, this compound has been found to possess neuroprotective activity, which can help in the prevention of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Hydroxy-5-methylquinolin-2(1H)-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, this compound is relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-Hydroxy-5-methylquinolin-2(1H)-one. One of the areas of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-Hydroxy-5-methylquinolin-2(1H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 5-methyl-2-nitrobenzoic acid with sodium hydroxide and iron powder in ethanol. The resulting compound is then treated with hydrochloric acid to obtain 1-Hydroxy-5-methylquinolin-2(1H)-one. Another method involves the reaction of 5-methylquinolin-2(1H)-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-5-methylquinolin-2(1H)-one has been extensively studied for its various applications in scientific research. It has been found to possess antimicrobial, anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a fluorescent probe for the detection of metal ions. Additionally, this compound has been used as a starting material for the synthesis of various other compounds.
Eigenschaften
CAS-Nummer |
112590-63-3 |
|---|---|
Produktname |
1-Hydroxy-5-methylquinolin-2(1H)-one |
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1-hydroxy-5-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12)11(9)13/h2-6,13H,1H3 |
InChI-Schlüssel |
YPQQQBKSBYKUPU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
Kanonische SMILES |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
Synonyme |
2(1H)-Quinolinone,1-hydroxy-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)

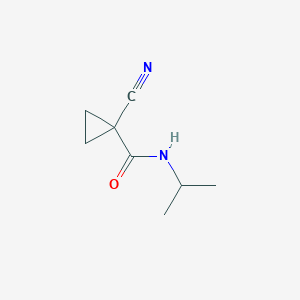
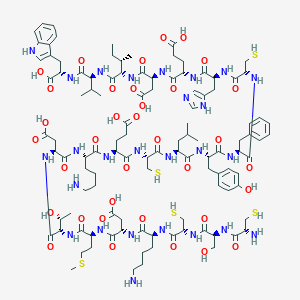
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)


